NI-42

BRPF1 Bromodomain Epigenetics

Standard BRPF family inhibitors often co-inhibit BRD4, confounding target validation in leukemia models. NI-42 eliminates this risk with a >500-fold selectivity window. - Biochemical data: IC50 BRPF1 = 22 nM, BRPF2 = 85 nM, BRPF3 = 110 nM; BRD4 IC50 >10 µM (DSF ΔTm <1°C). - In vivo utility: 49% oral bioavailability in mouse PK; validated in MLL-rearranged AML lines (NOMO-1, THP-1, MV-4-11). - Supply assurance: Commercial source with reproducible batch quality; inactive enantiomer available as negative control.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B15580909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNI-42
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3
InChIKeyBMVCSXFOQPYKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NI-42 BRPF1 Bromodomain Inhibitor: A Structurally Orthogonal Chemical Probe for Epigenetic Research


NI-42 (compound 13-d, CAS 1884640-99-6) is a biased, potent small molecule inhibitor of the bromodomain and PHD finger-containing (BRPF) family of scaffolding proteins, which assemble histone acetyltransferase (HAT) complexes of the MYST family [1]. It exhibits a molecular formula of C18H15N3O3S and a molecular weight of 353.39 g/mol . As a structurally orthogonal chemical probe for the BRPFs, NI-42 is suitable for cellular and in vivo studies to explore the fundamental biology of these epigenetic reader proteins [1].

BRPF bromodomain target engagement studiesChemical probe for BRPF1/2/3 paralog interrogation
Epigenetic pathway research with BET-controlled selectivityStructurally orthogonal quinolinone scaffold reduces BRD4 co-inhibition risk
Cellular and oral in vivo model studiesReported oral bioavailability supports oral dosing in rodent models

Why Generic BRPF Inhibitor Substitution Fails: The Case for NI-42's Quantifiable Differentiation


BRPF family bromodomain inhibitors exhibit significant variability in potency, selectivity, and pharmacokinetic properties. NI-42 distinguishes itself from other BRPF1 inhibitors (such as OF-1, GSK6853, GSK5959, and PFI-4) through a unique combination of sub-10 nM potency for BRPF1, a biased selectivity profile favoring BRPF1 over BRPF2 and BRPF3, and a critical advantage in vivo with demonstrated oral bioavailability (Fpo 49%) [1]. Generic substitution with other BRPF1 inhibitors may compromise experimental outcomes due to divergent selectivity profiles or lack of in vivo compatibility [1].

NI-42
vs
OF-1Benzimidazolone scaffold may produce ~40-fold BRD4 selectivity; BRD4 co-inhibition can confound BRPF-specific phenotype attribution in MYC-driven proliferation assays.
NI-42
vs
GSK6853Reported BRD4 selectivity approximately 60-fold; residual BET inhibition may introduce transcriptional artefacts that limit paralog-specific target validation.
NI-42
vs
12-d / 14-dQuinolinone analogs lack balanced BRPF1–3 paralog coverage or comprehensive cellular selectivity data; in vivo PK profiles are not characterized.

NI-42 Quantitative Differentiation Guide: Head-to-Head Potency, Selectivity, and In Vivo Data vs. Comparators


BRPF1 Potency: NI-42 (IC50 7.9 nM) vs. Comparator Inhibitors

NI-42 demonstrates superior potency for the BRPF1 bromodomain compared to other commonly used BRPF1 inhibitors. In the BROMOscan assay, NI-42 inhibits BRPF1 with an IC50 of 7.9 nM, which is approximately 10-fold more potent than PFI-4 (IC50 80 nM) and GSK5959 (IC50 80 nM) [1].

BRPF1–3 Paralog Potency
Head-to-head
BRPF1 IC50 7.9 nMBRPF2 48 nM | BRPF3 260 nM
Balanced triple-paralog inhibition supports BRPF family target validation.
BROMOscan assay; 5.4-fold more potent than 12-d at BRPF1.
BRPF1 Bromodomain Epigenetics

Selectivity Profile: NI-42 Biased BRPF1 Inhibition vs. Pan-BRPF Inhibitors

NI-42 exhibits a biased selectivity profile, demonstrating significantly lower activity against BRD4 (IC50 4500 nM) compared to its primary target BRPF1 (IC50 7.9 nM), representing a >500-fold selectivity window [1]. In contrast, pan-BRPF inhibitors such as OF-1 (Kd 100 nM for BRPF1B, 500 nM for BRPF2, 2.4 µM for BRPF3) show less discrimination among BRPF isoforms . This biased profile allows NI-42 to probe BRPF1-specific functions without confounding effects from broader BRPF family inhibition or BET family (BRD4) engagement [1].

BRD4 Selectivity Window
Cross-study
570-foldBRD4(BD1) IC50 4500 nM vs BRPF1 7.9 nM
Reported selectivity margin reduces BET-driven transcriptional artefact risk.
14-fold greater than OF-1; 9-fold greater than GSK6853.
Selectivity BRPF Family Off-target

In Vivo Pharmacokinetics: NI-42 Oral Bioavailability (Fpo 49%) vs. Comparators

NI-42 demonstrates properties compatible with oral dosing in mouse models, with a measured oral bioavailability (Fpo) of 49% [1]. This is a critical differentiator from other BRPF1 inhibitors such as PFI-4 and GSK5959, for which oral bioavailability data are either not reported or significantly lower . The high oral bioavailability of NI-42 enables robust systemic exposure following oral administration, facilitating pharmacodynamic studies and chronic dosing paradigms that are not feasible with compounds lacking this property [1].

AML Cell Panel GI50
Reported
OCI-AML2 1.3 µMNOMO-1 4.6 | THP-1 5.7 | MV-4-11 9.9 µM
Supports MLL-rearranged AML cell-model endpoint review.
CLIMB 211-cell-line panel; non-AML lines mostly >10 µM.
Oral Bioavailability PK In Vivo

Cellular Antiproliferative Activity: NI-42 GI50 in AML Cell Lines

NI-42 selectively inhibits the proliferation of a subset of acute myeloid leukemia (AML) cell lines. In a panel of AML cells, NI-42 exhibited GI50 values of 1.3 µM (OCI-AML2), 4.6 µM (Nomo-1), 5.7 µM (THP-1), 7 µM (KG-1), and 9.9 µM (MV-4-11) . This cellular activity profile is consistent with the compound's role as a chemical probe for BRPF biology, and the differential sensitivity observed among AML lines suggests a context-dependent requirement for BRPF function [1].

Oral Bioavailability
Cross-study
Fpo 49%Mouse PK study
Reported oral exposure supports in vivo target engagement study design.
Only BRPF probe with published absolute oral Fpo value.
AML Cancer GI50

NI-42: Recommended Research and Preclinical Application Scenarios


In Vivo Epigenetic Pharmacology Studies

NI-42 is uniquely suited for oral dosing in mouse models of disease due to its 49% oral bioavailability (Fpo) [1]. Researchers investigating BRPF1-dependent biology in vivo can administer NI-42 via oral gavage to achieve sustained systemic exposure, enabling chronic dosing paradigms and pharmacodynamic assessments that are not feasible with other BRPF1 inhibitors lacking demonstrated oral bioavailability [1].

BRPF1-Specific Target Validation in Cellular Assays

With >500-fold selectivity for BRPF1 over BRD4 (IC50 4500 nM vs. 7.9 nM), NI-42 allows researchers to dissect BRPF1-specific functions without confounding BET family-mediated phenotypes [1]. This is particularly valuable in cellular models where BRD4 inhibition can dominate phenotypic outcomes, ensuring that observed effects are attributable to BRPF1 inhibition rather than off-target BET engagement [1].

Acute Myeloid Leukemia (AML) Translational Research

NI-42 demonstrates selective antiproliferative activity against a subset of AML cell lines, with GI50 values ranging from 1.3 to 9.9 µM [1]. Researchers studying the role of BRPF family scaffolding proteins in AML pathogenesis can employ NI-42 to probe context-dependent vulnerabilities in MLL-rearranged or other AML subtypes .

Application
Selection Property
Validation Focus
BRPF target validation in AML models
BRD4 selectivity window and cell-panel context
MLL-rearranged cell-model endpoint review
Bromodomain family selectivity profiling
Orthogonal quinolinone scaffold vs benzimidazolones
DSF panel and isoform-selectivity assay context
Oral in vivo proof-of-concept studies
Reported oral bioavailability (Fpo 49%)
Oral exposure-model validation in rodent studies
BRPF biochemical assay development
ITC-validated binding thermodynamics
Biophysical assay benchmarking and comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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